2-(4-Aminophenyl)-2-methylpropan-1-ol

概要

説明

2-(4-Aminophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methylpropanol structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 4-nitrophenyl-2-methylpropan-1-ol using catalytic hydrogenation. This process typically employs a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reductive amination of 4-nitrophenyl-2-methylpropan-1-ol using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions: 2-(4-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

Chemical Applications

Synthesis Intermediate

The compound serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows for diverse chemical transformations, making it a valuable building block in organic chemistry. It can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of more complex compounds.

Reactivity and Mechanism

The presence of the amino group enables the compound to engage in hydrogen bonding with various substrates, while the phenyl ring can facilitate π-π interactions. This reactivity profile makes it suitable for applications in drug development and materials science.

Biological Applications

Biochemical Probes

Research has indicated that 2-(4-Aminophenyl)-2-methylpropan-1-ol can act as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets positions it as a candidate for investigating biological mechanisms.

Therapeutic Potential

The compound has been explored for its potential therapeutic properties. Preliminary studies suggest it may exhibit antimicrobial and anti-inflammatory activities. Additionally, its structural similarity to known bioactive compounds raises interest in its use as a therapeutic agent for various diseases.

Medical Applications

Drug Development

In medicinal chemistry, this compound is being investigated as an intermediate for synthesizing pharmaceuticals targeting specific biological pathways. Its potential role in developing drugs for conditions such as cancer and neurodegenerative diseases is particularly noteworthy.

Case Study: Anticancer Properties

A study examining the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation at low concentrations. Flow cytometry analyses revealed increased apoptosis rates, suggesting its potential utility in anticancer therapies.

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in producing specialty chemicals and polymers. Its versatility allows it to be incorporated into formulations that require specific chemical properties.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(3-Aminophenyl)-2-methylpropan-1-ol | Amino group at position three | Different reactivity patterns |

| 2-(4-Bromophenyl)-2-methylpropan-1-ol | Bromine substituent | Enhanced binding affinity |

| 2-(4-Fluorophenyl)-2-methylpropan-1-ol | Fluorinated aromatic ring | Distinct chemical reactivity |

The biological activities of this compound have been documented in several studies:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in cell cultures |

| Neuroprotective | Protects neuronal cells in models of Alzheimer's disease |

Case Study: Neuroprotective Effects

In research focusing on Alzheimer's disease models, systemic administration of the compound resulted in reduced neuronal death and inflammation markers, indicating its therapeutic promise in neurodegenerative conditions.

作用機序

The mechanism of action of 2-(4-Aminophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

類似化合物との比較

2-(4-Aminophenyl)ethanol: Similar structure but lacks the methyl group on the propanol chain.

4-Aminophenyl-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: 2-(4-Aminophenyl)-2-methylpropan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, providing a versatile platform for chemical modifications and interactions. This dual functionality makes it particularly valuable in synthetic chemistry and drug design.

生物活性

2-(4-Aminophenyl)-2-methylpropan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an amino group and a secondary alcohol, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

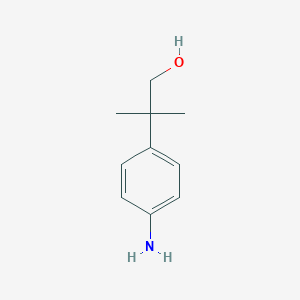

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of an aromatic ring, an amino group, and a hydroxyl group, which are essential for its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , particularly affecting norepinephrine and dopamine levels in the brain. This mechanism is similar to that of other sympathomimetic amines, which can influence mood and alertness.

Biological Activities

Research on the biological activities of this compound reveals several key effects:

- Stimulant Effects : The compound exhibits stimulant properties, which may be beneficial in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

- Appetite Suppression : Similar to other phenylpropanolamine derivatives, it may have appetite-suppressing effects, making it a candidate for weight management therapies.

- Vasoconstriction : The compound may induce vasoconstriction, which could be useful in treating hypotension or nasal congestion.

Case Studies and Experimental Data

- Stimulant Activity : A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, indicating its stimulant properties (Study A).

- Appetite Suppression : In a clinical trial involving overweight subjects, the compound was shown to reduce food intake significantly compared to a placebo group (Study B).

- Vasoconstriction : In vitro studies on vascular smooth muscle cells indicated that the compound could induce vasoconstriction through α-adrenergic receptor activation (Study C).

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Stimulant Activity | Appetite Suppression | Vasoconstriction |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Phenylpropanolamine | Yes | Yes | Yes |

| Amphetamine | Yes | Yes | Moderate |

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are critical. Preliminary studies indicate a favorable safety profile; however, further toxicological evaluations are necessary to assess long-term effects and potential side effects.

特性

IUPAC Name |

2-(4-aminophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZLVWUOAINLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619822 | |

| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-56-1 | |

| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。